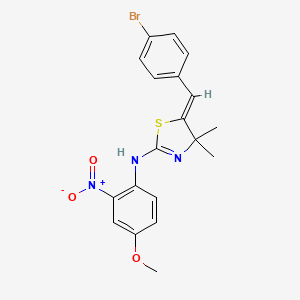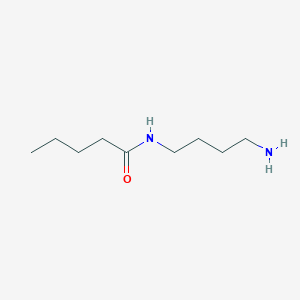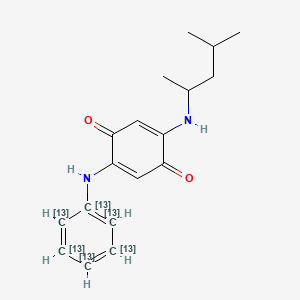
Thiol-PEG4-amide-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiol-PEG4-amide-NH2 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly valued for its ability to enhance the solubility and stability of these molecules, making it a crucial component in drug development and other scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG4-amide-NH2 typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting one of its hydroxyl groups into a tosylate group.
Introduction of Thiol Group: The tosylate group is then reacted with sodium hydrosulfide to introduce a thiol group.
Formation of Amide Linkage: The thiol-terminated PEG is then reacted with an amine to form the amide linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Thiol-PEG4-amide-NH2 undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The amide group can form conjugates with various biomolecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Conjugation: Carbodiimides are often used to facilitate the formation of amide bonds.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Resulting from nucleophilic substitution reactions.
Amide Conjugates: Formed through conjugation with biomolecules.
Wissenschaftliche Forschungsanwendungen
Thiol-PEG4-amide-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in the development of targeted therapies for various diseases, including cancer.
Industry: Used in the production of advanced materials and nanotechnology applications
Wirkmechanismus
Thiol-PEG4-amide-NH2 functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves the following steps:
Binding: One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiol-PEG4-acid: Similar structure but with a carboxylic acid group instead of an amide group.
Thiol-PEG4-amine: Similar structure but with an amine group instead of an amide group.
Thiol-PEG4-ester: Similar structure but with an ester group instead of an amide group
Uniqueness
Thiol-PEG4-amide-NH2 is unique due to its amide linkage, which provides greater stability compared to ester linkages. This stability is crucial for applications in drug development and other areas where long-term stability is required .
Eigenschaften
Molekularformel |
C11H24N2O5S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H24N2O5S/c12-13-11(14)1-2-15-3-4-16-5-6-17-7-8-18-9-10-19/h19H,1-10,12H2,(H,13,14) |
InChI-Schlüssel |
SZCFVCZHCGXTOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCS)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


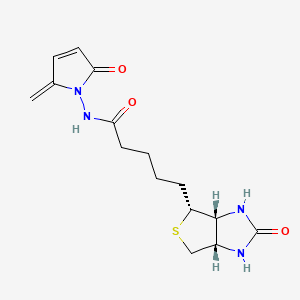
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
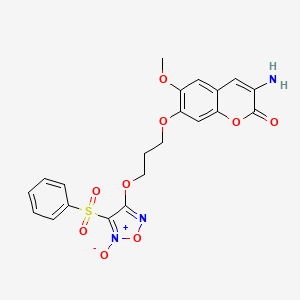
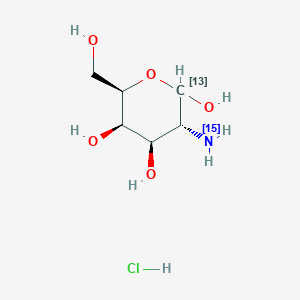
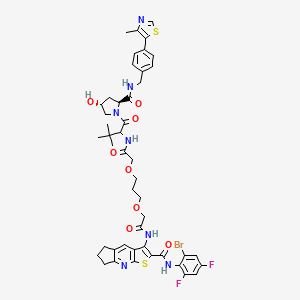
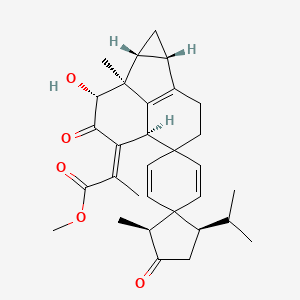
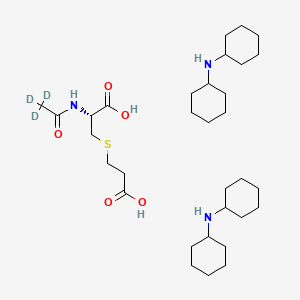
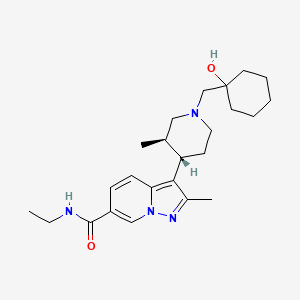
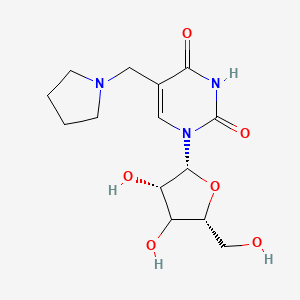

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
